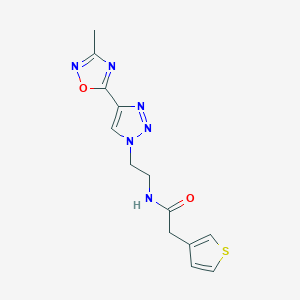
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that showcases the diverse applications of modern synthetic chemistry. Its unique structure combines various functional groups, making it a versatile candidate for scientific research.
Preparation Methods
Synthetic routes for N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involve multi-step processes. The starting materials typically include commercially available reagents, and the synthesis proceeds through several key steps:
Formation of the oxadiazole ring
This step usually involves the cyclization of appropriate acyl hydrazides with nitrile oxides under controlled conditions.
Construction of the triazole ring
Through a [3+2] cycloaddition reaction (often using copper-catalyzed azide-alkyne cycloaddition), the triazole ring is formed.
Linking to the thiophene derivative
The final step involves coupling the intermediate triazole-oxadiazole compound with a thiophene derivative through amidation or similar coupling reactions.
Industrial production methods would necessitate optimization for scale, typically by refining reaction conditions, selecting appropriate solvents, and ensuring efficient purification steps to maximize yield and purity.
Chemical Reactions Analysis
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various reactions:
Oxidation and reduction
The compound can be oxidized or reduced under specific conditions, altering its functional groups to create different derivatives. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution reactions
The thiophene and triazole rings are prone to substitution reactions where electrophiles or nucleophiles replace hydrogen atoms on these rings. Typical reagents include halogens or organometallics.
Amidation and esterification
The amide group can be transformed into esters or other amides using appropriate catalysts and conditions.
Major products from these reactions depend on the specific pathways chosen and the reaction conditions employed.
Scientific Research Applications
This compound has several scientific research applications across chemistry, biology, medicine, and industry:
Chemistry
As a building block for synthesizing more complex molecules, its reactivity and unique structure make it valuable for creating diverse libraries of compounds.
Biology
It serves as a probe for studying biological processes due to its potential interactions with various biomolecules.
Medicine
The compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, it could be used in the development of novel polymers or as a precursor for materials with specific electronic properties.
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets, which could include enzymes, receptors, or other cellular components. The precise mechanism would vary based on the specific application, but generally, it involves binding to the target and modifying its activity, either by inhibition, activation, or modulation of its function.
Comparison with Similar Compounds
Similar compounds include those with triazole, oxadiazole, or thiophene groups. For instance, 1H-1,2,3-triazole-based compounds are known for their bioactivity and versatility in click chemistry. Thiophene derivatives are used in various electronic applications due to their conductive properties. This compound's uniqueness lies in its combination of these functional groups, offering a synergistic effect not found in simpler analogs.
Examples of similar compounds:
1H-1,2,3-triazole derivatives
1,2,4-oxadiazole derivatives
Thiophene-based compounds
This makes N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide a distinct and versatile molecule in both research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-9-15-13(21-17-9)11-7-19(18-16-11)4-3-14-12(20)6-10-2-5-22-8-10/h2,5,7-8H,3-4,6H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUHKODDMLTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)
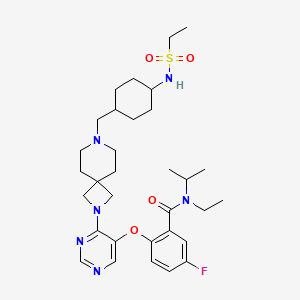
![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)
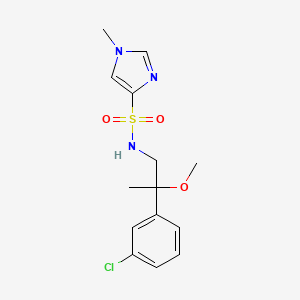
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2430405.png)
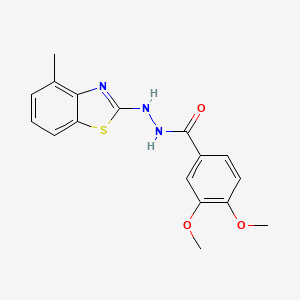
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide](/img/structure/B2430411.png)
![N-benzyl-2-[(cyanomethyl)sulfanyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2430412.png)
![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)
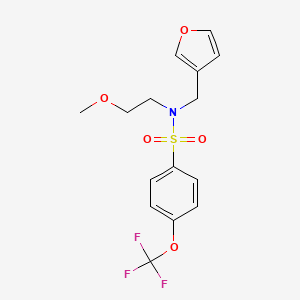
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)
![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)
![(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2430420.png)
